molecular formula C18H20N4O3S B415816 3-methyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 353255-05-7

3-methyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B415816
CAS No.: 353255-05-7
M. Wt: 372.4g/mol
InChI Key: ZHWIMXPHCDFGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the field of heterocyclic compound synthesis often explores the construction of complex heterocyclic systems due to their importance in medicinal chemistry. For instance, the alkylation of 3-cyanopyridine-2(1H)-thiones with certain xanthene derivatives in a KOH–H2O–DMF system leads to the formation of pyrido-thieno-diazepino-purine dione derivatives. Such compounds, due to their complex heterocyclic structures, show potential for diverse biological activities and pharmaceutical applications (Dotsenko et al., 2012).

Biological Activity Studies

The biological activity of purine derivatives is another area of intense research interest. For example, substituted analogues based on the purine ring system have been synthesized and shown to exhibit anti-inflammatory activity. This highlights the therapeutic potential of such compounds in treating chronic inflammation and possibly other conditions where inflammation is a key factor (Kaminski et al., 1989).

Molecular Interaction and Pharmacological Potential

The study of molecular interactions and the pharmacological potential of purine derivatives, including those with specific substituents, is crucial. Research into the synthesis and activity of novel substituted pyridines and purines containing thiazolidinedione has shed light on their hypoglycemic and hypolipidemic activities, demonstrating the potential for diabetes management (Kim et al., 2004).

Properties

IUPAC Name

3-methyl-8-(2-oxopropylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-12(23)11-26-18-19-15-14(16(24)20-17(25)21(15)2)22(18)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3,(H,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWIMXPHCDFGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.